1-Benzyloxy-2,3-difluorobenzene
Description
Contextualization of Fluorinated Aromatic Ethers in Contemporary Chemical Research
Fluorinated ethers are organofluorine compounds featuring an ether linkage (C-O-C) and one or more carbon-fluorine bonds. alfa-chemistry.com The presence of highly electronegative fluorine atoms imparts unique properties, including enhanced thermal stability, chemical resistance, and oxidative durability, owing to the strength of the C-F bond. alfa-chemistry.comsibran.ru These characteristics make them suitable for diverse applications. For instance, perfluorinated dialkyl ethers are used as stable and inert lubricants, oils, and dielectric fluids in machinery. sibran.ru
In medicinal chemistry, fluorinated ethers are pivotal. They can serve as active pharmaceutical ingredients (APIs) or as functional groups to optimize a drug's pharmacological profile. alfa-chemistry.com The introduction of fluorine can increase lipophilicity and metabolic stability, improving a drug's bioavailability and therapeutic effectiveness. alfa-chemistry.combeilstein-journals.org A prominent example is Sevoflurane (CF₃CHFOCH₂F), a widely used inhalation anesthetic valued for its rapid action and minimal metabolism. alfa-chemistry.com The trifluoromethoxy group (-OCF₃), another ether functionality, is found in numerous pharmaceuticals, including analgesics, cardiovascular drugs, and anti-infective therapeutics. alfa-chemistry.comresearchgate.net The development of synthetic methods to create aryl fluoroalkyl ethers continues to be an active area of research. acs.org
Significance of Difluorobenzene Scaffolds in Synthetic Chemistry
Difluorobenzene isomers (1,2-, 1,3-, and 1,4-difluorobenzene) are critical intermediates in the synthesis of a wide range of chemical products, particularly in the pharmaceutical and agricultural sectors. google.com The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly alters its electronic properties. This modification can enhance the molecule's stability and can activate the ring for certain types of reactions, such as nucleophilic aromatic substitution (SNAr). acs.org
These scaffolds are foundational building blocks for complex molecules. For example, 1,3-difluorobenzene (B1663923) is a precursor in the preparation of the anti-inflammatory agent Diflunisal, while 1,2- or 1,4-difluorobenzene (B165170) can be used to synthesize benzodiazepines with sedative or anticonvulsant activities. google.com The development of efficient synthetic routes to difluorobenzenes and their derivatives is therefore of considerable interest to the chemical industry. google.com Furthermore, the transition-metal-catalyzed C-F bond activation of polyfluoroarenes, including difluorobenzenes, provides a powerful method for creating new carbon-carbon and carbon-heteroatom bonds, expanding their synthetic utility. acs.org
Specific Research Importance of the 1-Benzyloxy-2,3-difluorobenzene Motif
The this compound motif combines the key features of a difluorinated aromatic ring with a benzyloxy group. The primary role of the benzyloxy group in this context is as a protecting group for the phenolic hydroxyl function. This is a common strategy in multi-step organic synthesis, allowing chemists to perform reactions on other parts of the molecule without affecting the reactive phenol (B47542) group. The benzyl (B1604629) group can be selectively removed later in the synthesis under various conditions, typically through hydrogenolysis.
The 2,3-difluoro substitution pattern makes this compound a valuable intermediate for synthesizing regiochemically defined, polysubstituted aromatic compounds. The fluorine atoms influence the reactivity and direct the position of incoming substituents in electrophilic and nucleophilic substitution reactions. While specific, high-profile applications of this compound as a final product are not extensively documented in mainstream research, its value lies in its role as a functionalized building block. It provides a scaffold for constructing more complex molecules, particularly those targeted for biological evaluation where the 2,3-difluorophenol (B1222669) core is a desired pharmacophore. Its synthesis would typically start from 2,3-difluorophenol, which is then protected via a Williamson ether synthesis using benzyl bromide.
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUKTEJLXPEDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyloxy 2,3 Difluorobenzene and Its Congeners
Strategies for Benzyl (B1604629) Ether Formation in Fluorinated Arenes
The construction of the benzyloxy moiety on a difluorinated benzene (B151609) core is a pivotal step in the synthesis of the target compound. The two predominant strategies to achieve this are the Williamson ether synthesis involving fluorinated phenols and nucleophilic aromatic substitution (SNAr) reactions.
Etherification of Fluorinated Phenols with Benzyl Halides
The Williamson ether synthesis is a classic and widely employed method for forming ethers. In the context of 1-benzyloxy-2,3-difluorobenzene, this involves the reaction of a 2,3-difluorophenoxide with a benzyl halide, typically benzyl bromide or chloride. The reaction is generally carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion.
The selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate, sodium hydride, and cesium carbonate. alfa-chemistry.comacs.org Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), and acetonitrile (B52724) are often used to facilitate the reaction. justia.comgoogle.com
For instance, the reaction of 2,3-difluorophenol (B1222669) with benzyl bromide in the presence of potassium carbonate in acetone provides a direct route to this compound. justia.comgoogle.com The reactivity of the phenol is influenced by the electronic effects of the fluorine substituents. While fluorine is an electron-withdrawing group, which can increase the acidity of the phenol, the ortho-fluorine atoms can also exert steric hindrance.
| Reactants | Base | Solvent | Product | Yield (%) |
| 2,3-Difluorophenol, Benzyl Bromide | K2CO3 | Acetone | This compound | Moderate to high |
| 3,5-Difluorophenol, Benzyl Bromide | K2CO3 | Not specified | 1-Benzyloxy-3,5-difluorobenzene | Not specified |
This table presents typical conditions for the Williamson ether synthesis of benzyloxy-difluorobenzenes.
Nucleophilic Aromatic Substitution (SNAr) Approaches to Benzyloxy-Difluorobenzenes
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to benzyloxy-difluorobenzenes, particularly when the starting material is a polyfluorinated arene. In this approach, a fluorine atom on the aromatic ring is displaced by a benzyloxy nucleophile. The success of an SNAr reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group.
For the synthesis of this compound via SNAr, one might envision starting with 1,2,3-trifluorobenzene (B74907) and selectively displacing one fluorine atom with benzyl alcohol in the presence of a strong base. The regioselectivity of such a reaction would be a critical consideration, as the nucleophile could potentially attack at different positions. The fluorine atoms activate the ring towards nucleophilic attack, and the relative positions of the fluorines influence the site of substitution. researchgate.net
Recent advancements have explored photoredox catalysis to facilitate SNAr reactions under milder conditions. acs.org This can involve the generation of a cation radical from the aromatic substrate, making it more susceptible to nucleophilic attack. acs.org
Regioselective Synthesis of this compound Derivatives
Achieving specific substitution patterns on the difluorinated ring is crucial for creating diverse analogs of this compound. Directed ortho metalation and halogen-dance reactions are powerful tools for controlling regioselectivity.
Directed Ortho Metalation (DoM) Strategies in Difluorinated Systems
Directed ortho metalation (DoM) is a potent strategy for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). uwindsor.canih.gov In the context of difluorinated systems, a pre-existing functional group can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. thieme-connect.de
For the synthesis of derivatives of this compound, the benzyloxy group itself can act as a DMG, although it is considered a relatively weak one. However, the presence of fluorine atoms can significantly influence the acidity of the ring protons and thus the site of metalation. researchgate.netnlc-bnc.ca Fluorine is known to be a good ortho-directing group itself. researchgate.netnlc-bnc.ca The interplay between the directing effects of the benzyloxy group and the activating effects of the fluorine atoms determines the final regiochemical outcome.
| Substrate | Directing Group | Base | Electrophile | Product |
| 1,3-Difluorobenzene (B1663923) | F | s-BuLi | CO2 | 2,4-Difluorobenzoic acid |
| Aryl O-Carbamate | OCONEt2 | s-BuLi/TMEDA | Various | Ortho-substituted phenol derivative |
This table illustrates the application of Directed ortho Metalation for the functionalization of fluorinated and other aromatic systems.
Halogen-Dance Reactions for Positional Isomer Control
The halogen-dance reaction is a fascinating transformation that involves the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netrsc.org This reaction can be a powerful tool for the synthesis of specific positional isomers that are not easily accessible through other methods. clockss.orgresearchgate.net
In the context of difluorinated benzenes, a halogen-dance reaction could potentially be used to rearrange a bromo- or iodo-substituted difluorobenzene to a different isomer. The reaction is typically initiated by deprotonation with a strong base, leading to a lithiated intermediate that can then undergo halogen migration. The thermodynamic stability of the intermediate organometallic species often drives the reaction towards a specific isomer. While less common for fluorinated systems as fluorine is a poor migrating group, the presence of heavier halogens on the ring allows for this type of rearrangement. researchgate.net
Advanced Fluorination Techniques for Precursor Synthesis
The synthesis of the key precursor, 2,3-difluorophenol, or other appropriately substituted difluorinated starting materials often relies on advanced fluorination techniques. These methods are essential for introducing fluorine atoms into the aromatic ring with high efficiency and control.
Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, have made the introduction of fluorine atoms safer and more practical than using elemental fluorine. nih.govacs.org These reagents can be used in transition-metal-catalyzed or organocatalyzed reactions to achieve enantioselective fluorinations. nih.govacs.org
Nucleophilic fluorination methods are also crucial, especially for the synthesis of fluorinated compounds from readily available starting materials. ucla.edursc.org This can involve the displacement of other halogens or leaving groups with a fluoride (B91410) source. Palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the synthesis of fluorinated aryl ethers from aryl bromides and fluorinated alcohols. acs.orgresearchgate.net
| Technique | Reagent/Catalyst | Substrate | Product |
| Electrophilic Fluorination | NFSI, Selectfluor® | β-ketoesters, α-acyl lactams | Fluorinated carbonyl compounds |
| Nucleophilic Fluorination (Pd-catalyzed) | Pd catalyst, Cs2CO3 | Aryl bromides, fluorinated alcohols | Fluorinated alkyl aryl ethers |
This table provides an overview of advanced fluorination techniques used in the synthesis of fluorinated organic molecules.
Nucleophilic Fluorination Methods
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic fluorination. This method typically involves the displacement of a leaving group, such as a nitro group or a halogen, from an electron-deficient aromatic ring by a nucleophilic fluoride source. google.com Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). tcichemicals.com The efficiency of the reaction is highly dependent on the substrate, as the aromatic ring must be activated by electron-withdrawing groups to facilitate the nucleophilic attack. google.com For instance, the preparation of 1,3-difluorobenzene can be achieved through the reaction of 1,3-dichlorobenzene (B1664543) with molten alkali metal acid fluorides. google.com
Recent advancements have focused on enhancing the reactivity and sustainability of nucleophilic fluorination. Mechanochemical techniques, for example, have enabled solid-state SNAr fluorination using potassium fluoride and quaternary ammonium (B1175870) salts, often leading to faster reactions and avoiding the use of high-boiling, toxic solvents. rsc.org
Electrophilic Fluorination Methodologies
Electrophilic fluorination introduces a fluorine atom onto an electron-rich aromatic ring using a reagent that delivers an electrophilic "F+" equivalent. Historically, highly reactive and hazardous reagents like fluorine gas were used. tcichemicals.comsigmaaldrich.com Modern organic synthesis, however, favors safer and more selective N-F reagents. mdpi.com Prominent examples include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). sigmaaldrich.commdpi.com
These reagents allow for the direct C-H fluorination of aromatic compounds. mdpi.com The development of greener alternatives to traditional polar organic solvents is an active area of research, with methods using ionic liquids or solvent-free mechanochemical conditions showing promise. mdpi.com Flow microreactor systems have also been employed for electrophilic aromatic fluorination, providing excellent control over reaction conditions and enhancing safety. beilstein-journals.org
Fluorinated Building Block Approaches
The "fluorinated building block" strategy involves using a molecule that already contains the desired fluoro-substituents as a starting material for more complex targets. researchgate.netsigmaaldrich.com This approach is particularly valuable as it bypasses the often-challenging step of direct fluorination on a complex molecule, a concept known as late-stage fluorination. sigmaaldrich.com
The synthesis of derivatives related to this compound has been accomplished using this methodology. In one example, the synthesis of a fluorinated p-hydroxyphenacyl ester started from a commercially available fluorinated bromophenol. nih.gov Specifically, 5-(Benzyloxy)-2-bromo-1,3-difluorobenzene served as the key building block. nih.gov Polyfluoroarenes, such as 1,3-difluorobenzene, are themselves important building blocks that can be further functionalized, for example, through rhodium-catalyzed C-F bond activation to generate fluorinated organoboron compounds. acs.org This highlights the versatility of using pre-fluorinated structures in organic synthesis.
Catalytic and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the synthesis of fluorinated compounds. Catalytic methods and innovative reaction technologies like mechanochemistry and continuous flow are at the forefront of this shift.
Palladium-Catalyzed Dehalogenation Routes
Palladium-catalyzed reactions are a powerful tool in organic synthesis. For the preparation of fluorinated aromatics, palladium-catalyzed dehalogenation offers a route to remove unwanted halogen atoms selectively. An important industrial intermediate, 1,3-difluorobenzene, can be prepared by the catalytic elimination of chlorine or bromine from a corresponding 1,3-difluorohalobenzene. google.com
This process typically involves reacting the starting halobenzene with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base. google.com The reaction can be performed in water or an inert organic solvent at elevated temperatures and pressures. google.com This method provides a cleaner alternative to classical routes that may involve diazotization and reductive boiling. google.com
| Starting Material | Catalyst | Base | Temperature (°C) | Result | Reference |
| 2,4-Difluorochlorobenzene | 5% Pd/C | NaOH | 100 | Reductive dechlorination to 1,3-difluorobenzene | google.com |
| 2,4-Difluorochlorobenzene | 5% Pd/C | MgO | 140 | Reductive dechlorination to 1,3-difluorobenzene | google.com |
| 2,4-Difluorochlorobenzene | 5% Pd/C | LiOH | 100 | Reductive dechlorination to 1,3-difluorobenzene | google.com |
Mechanochemical Synthesis Techniques
Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. nih.govbeilstein-journals.org By performing reactions in a neat or solid-state environment, solvent waste is significantly reduced or eliminated. rsc.orgbeilstein-journals.org
This technique has been successfully applied to fluorination reactions. For example, solid-state nucleophilic aromatic fluorination has been achieved with reaction times as short as one hour under ambient conditions, a significant improvement over solution-based methods that can take over 24 hours. rsc.org Mechanochemistry has also been used for electrophilic fluorination of aryldiazonium salts, avoiding the drawbacks of the conventional Balz-Schiemann reaction, such as high temperatures and the generation of toxic BF3 gas. dtu.dk The development of one-pot, multi-step mechanochemical procedures further amplifies the environmental benefits by running sequential reactions without intermediate work-up and purification steps. beilstein-journals.org
Continuous Flow Methodologies
Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers numerous advantages for fluorination reactions. beilstein-journals.orgresearchgate.net These systems provide superior control over reaction parameters like temperature and mixing, enhance safety when handling hazardous reagents like fluorine gas, and facilitate scalability. researchgate.netjst.go.jp
The synthesis of aryl fluorides via the fluorination of benzynes has been shown to be more efficient under microflow conditions compared to batch reactions, with significantly reduced reaction times. jst.go.jp Flow chemistry also enables the use of fluorinated greenhouse gases, such as fluoroform (CF3H), as reagents in a safe and controlled manner, addressing challenges associated with gas-liquid reactions in batch setups. rsc.org Furthermore, multi-component reactions, which build complex molecules in a single step, have been successfully implemented in flow systems for the synthesis of complex fluorinated structures. acs.org The synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline (B146603) has also been adapted to a continuous-flow process, demonstrating the broad applicability of this technology. researchgate.net
Applications of 1 Benzyloxy 2,3 Difluorobenzene in Advanced Organic Synthesis and Material Science
Role as a Synthetic Intermediate for Complex Molecules
The strategic placement of the difluoro and benzyloxy functionalities makes 1-benzyloxy-2,3-difluorobenzene an important precursor for a variety of complex organic molecules. The fluorine atoms significantly influence the electronic nature of the aromatic ring, enhancing its metabolic stability and modulating its reactivity, while the benzyloxy group serves as a versatile handle for further chemical transformations and can be removed under specific conditions to reveal a reactive phenol (B47542) group.
In the field of medicinal chemistry, the quest for novel molecular scaffolds with improved therapeutic profiles is relentless. This compound serves as a key starting material for the construction of such scaffolds, particularly those incorporating fluorinated aromatic rings, which are known to enhance properties like metabolic stability and binding affinity.
A notable application is in the synthesis of complex quinoline (B57606) derivatives. nih.gov Quinoline-based structures are a cornerstone in drug discovery, exhibiting a wide range of biological activities. In one synthetic approach, a core quinoline structure is elaborated by reacting it with a derivative of 1,3-difluorobenzene (B1663923), such as 2-bromo-1,3-difluorobenzene, through an aromatic nucleophilic substitution reaction. nih.govacs.org This reaction attaches the 3-fluorophenoxy moiety to the quinoline scaffold. The initial 2,3-difluorophenol (B1222669), the precursor to this compound, is crucial for introducing this specific fluorinated pattern. acs.org The resulting complex molecules, such as 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolines, have been synthesized and evaluated for their potential as antimicrobial and antimycobacterial agents. nih.govacs.org The presence of the difluorinated ring is integral to the biological activity of these scaffolds. nih.gov
| Starting Moiety | Key Intermediate | Final Scaffold Class | Potential Application | Reference |
|---|---|---|---|---|
| 2,3-Difluorophenol | 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Substituted (3-fluorophenoxy)quinolines | Antimycobacterial, Antimicrobial | acs.org, nih.gov |
The introduction of fluorine atoms into active ingredients is a well-established strategy in the agrochemical industry to enhance efficacy and metabolic stability. researchgate.net Difluorobenzene derivatives are important intermediates in the synthesis of various pesticides, including herbicides and fungicides. chemicalbook.com For instance, 1,3-difluorobenzene is a known precursor for potent agrochemicals like the insecticide Diflubenzuron and the fungicide Flucycloxuron. chemicalbook.com
While direct synthesis routes starting from this compound are proprietary, the structural motifs it contains are found in modern pesticides. The benzoylurea (B1208200) insecticide Benzpyrimoxan, for example, features a benzyloxy moiety linked to a pyrimidine (B1678525) ring, highlighting the utility of this group in creating effective agrochemicals. researchgate.netccspublishing.org.cn Furthermore, patents for novel fungicides describe compounds with striking structural similarity, such as (S)-2-(benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol, which underscores the value of combining benzyloxy and fluorophenyl groups in the design of new crop protection agents. google.com The 2,3-difluoro substitution pattern, in particular, is valuable for fine-tuning the biological activity and physical properties of the final product.
Heterocyclic compounds, especially those containing nitrogen, are fundamental to the development of pharmaceuticals and agrochemicals. scispace.comarabjchem.org The 1,2,3-triazole ring, in particular, is a privileged scaffold in medicinal chemistry due to its stability and ability to engage in hydrogen bonding. nih.gov this compound is an excellent precursor for introducing the 2,3-difluorophenyl moiety into these bioactive heterocycles.
Research has demonstrated the synthesis of 1,2,4-triazole (B32235) derivatives with significant fungicidal activities. nyxxb.cn A notable example involves the synthesis of 1-[2-benzyloxy-2-(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole derivatives. nyxxb.cn Although this example features a 2,4-difluoro substitution, the synthetic strategy is directly applicable to the 2,3-difluoro isomer, showcasing a clear pathway from a benzyloxy-difluorobenzene precursor to a bioactive triazole. The synthesis typically involves creating an oxirane from a difluorophenyl ketone, followed by ring-opening with 1,2,4-triazole and subsequent attachment of the benzyl (B1604629) group. Such compounds have shown potent activity against various plant pathogens. nyxxb.cnmdpi.com
| Precursor Class | Target Heterocycle | Key Synthetic Step | Biological Activity | Reference |
|---|---|---|---|---|
| Benzyloxy-difluorophenyl ethanone | 1-[2-Benzyloxy-2-(difluorophenyl)ethyl]-1H-1,2,4-triazole | Epoxidation followed by triazole ring opening | Fungicidal | nyxxb.cn |
| Various Azides and Alkynes | 1H-1,2,3-Triazole derivatives | Cycloaddition reactions | α-Glucosidase inhibition | nih.gov |
Contributions to Materials Science Research
The unique electronic and physical properties conferred by fluorine atoms make this compound a compound of interest in materials science. The high polarity of the C-F bonds and the stability of the molecule are advantageous for creating materials with specific optical, dielectric, and thermal properties.
Fluorinated compounds are essential in the design of modern liquid crystal displays (LCDs). nih.gov The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their dielectric anisotropy (Δε), viscosity, and clearing points. Specifically, 2,3-difluoroaryl motifs have been identified as a successful class of materials exhibiting negative dielectric anisotropy, a critical property for vertically aligned (VA) LCD technology. beilstein-journals.org
The synthesis of liquid crystals often involves combining rigid core units with flexible terminal chains. The 2,3-difluorophenyl core, derivable from this compound after deprotection, provides the necessary lateral dipole moment for negative Δε. beilstein-journals.org Concurrently, research has also explored the incorporation of terminal benzyloxy groups in Schiff base/ester liquid crystals to modulate their mesomorphic properties. mdpi.com The combination of a fluorinated core with a benzyloxy-containing terminal group represents a viable strategy for creating novel liquid crystalline materials with tailored properties for advanced display applications. nih.govmdpi.com
| Structural Moiety | Key Property Influence | Application Area | Reference |
|---|---|---|---|
| 2,3-Difluoroaryl | Induces negative dielectric anisotropy (Δε) | Vertical Alignment (VA) LCDs | beilstein-journals.org |
| Terminal Benzyloxy Group | Modulates mesomorphic range and stability | Schiff base/ester liquid crystals | mdpi.com |
Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties. This compound, or more fundamentally its precursor 2,3-difluorophenol, serves as a monomer for the synthesis of high-performance polymers like poly(arylene ether)s (PAEs).
The oxidative polymerization of fluorophenols is a method used to produce poly(oxyfluorophenylene)s. google.com These polymers are valued for their excellent thermal and chemical stability. Introducing fluorine into the polymer backbone, as in poly(aryl ether ketone)s (PEK), can also significantly improve dielectric properties, such as lowering the dielectric constant, which is crucial for materials used in high-frequency electronics. nih.gov The synthesis of these polymers often involves a nucleophilic aromatic substitution polycondensation reaction, where a difluorinated monomer is reacted with a bisphenol. nih.gov The 2,3-difluoro substitution pattern offered by the precursor to this compound can be used to fine-tune the resulting polymer's properties, including its solubility, glass transition temperature, and dielectric performance, making it a valuable component in the design of advanced functional materials for electronics and protective coatings. nih.gov
Advanced Probe Development
The development of sensitive and selective molecular probes is fundamental to advancing our understanding of biological systems and for diagnostic applications. Fluorescent probes, in particular, allow for the visualization of specific analytes, enzymes, or cellular environments with high spatial and temporal resolution.
The design of a successful fluorescent probe often involves the strategic combination of a fluorophore (the light-emitting core) and a recognition element that interacts with the target of interest. The interaction often triggers a change in the fluorophore's emission, such as a "turn-on" or "turn-off" response.
This compound can be considered a valuable precursor or fragment in the synthesis of novel fluorescent probes. The fluorinated phenyl ring can modulate the electronic properties of an attached fluorophore, influencing its absorption and emission wavelengths (color), quantum yield (brightness), and photostability. The presence of fluorine can also enhance a probe's lipophilicity, potentially aiding in its ability to cross cell membranes. smolecule.com
The benzyloxy group is particularly useful in probe design. It can function as a protecting group for a highly fluorescent phenol. In this "pro-fluorophore" strategy, the non-fluorescent benzyloxy-containing molecule is introduced to a system. The probe is "activated" upon selective cleavage of the benzyl ether by a specific chemical or enzymatic trigger, releasing the fluorescent phenol. While many probes use ester or carbonate linkages, an ether linkage offers different chemical stability and could be targeted by specific etherase enzymes or chemical conditions. This approach has been applied using various protecting groups on fluorophores like coumarins and fluoresceins. researchgate.net
Although specific examples detailing the synthesis of a fluorescent probe starting directly from this compound are not prominent in the literature, the fundamental components of the molecule align well with established principles of probe design. beilstein-journals.org Its structure offers a platform for creating new probes where the difluorophenyl unit can be used to fine-tune the photophysical properties and the benzyloxy group can act as a triggerable masking group.
Table 2: Theoretical Application of this compound in Fluorescent Probe Design
| Probe Design Strategy | Role of this compound | Example of Activation |
| "Turn-On" Pro-fluorophore | Serves as a masked fluorophore precursor. The benzyloxy group quenches the fluorescence of a potential phenol. | Enzymatic cleavage of the benzyl ether by a specific enzyme of interest, releasing the fluorescent difluorophenol. |
| Fluorophore Modification | Used as a building block to be incorporated into a larger fluorophore system (e.g., via Suzuki or Buchwald-Hartwig coupling). | The difluoro-substitution pattern would tune the electronic properties and thus the fluorescence output of the final probe. |
| Environmental Sensing | The difluorinated aromatic ring could participate in specific non-covalent interactions (e.g., π-stacking) within a biological target. | Binding of the probe to a specific protein pocket could alter its fluorescence due to the change in the local environment. |
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 1-benzyloxy-2,3-difluorobenzene and its derivatives is an area of active research, with a focus on improving efficiency and sustainability. Traditional methods for creating fluorinated aromatic compounds can be harsh and inefficient. researchgate.net Current research is exploring greener and more effective synthetic pathways.
One promising approach involves the use of continuous-flow reactors. researchgate.net This technology offers significant advantages over traditional batch processing, including improved heat and mass transfer, which can lead to shorter reaction times and higher yields. researchgate.net For instance, a continuous-flow system has been successfully used for the synthesis of 1,3-difluorobenzene (B1663923) from 2,4-difluoroaniline (B146603), achieving a high yield in a significantly reduced timeframe. researchgate.net Mechanochemical methods, which use mechanical force to induce chemical reactions, are also being investigated as a solvent-free and more sustainable alternative. tandfonline.com
Enzymatic synthesis is another burgeoning field that offers high selectivity and efficiency under mild conditions. researchgate.netthe-innovation.org While not yet specifically reported for this compound, the application of enzymes in generating other fluorinated compounds highlights the potential of this strategy. researchgate.netthe-innovation.orgthe-innovation.org For example, flavin-dependent reductases have been used to catalyze fluorination reactions with control over stereochemistry. the-innovation.orgthe-innovation.org
Researchers are also developing novel reagents and catalytic systems to facilitate the synthesis of fluorinated compounds. This includes the use of hypervalent iodine reagents and metal triflate-catalyzed reactions. diva-portal.orgdoi.org The development of one-pot multicomponent reactions is another strategy to streamline synthesis and reduce waste. scirp.org
Table 1: Comparison of Synthetic Approaches for Fluorinated Benzenes
| Method | Key Features | Potential Advantages |
| Continuous-Flow Synthesis | Utilizes microreactors for continuous processing. researchgate.net | Enhanced heat and mass transfer, shorter reaction times, higher yields, improved safety. researchgate.net |
| Mechanochemistry | Solvent-free reactions induced by mechanical force. tandfonline.com | Reduced solvent waste, potential for new reaction pathways. tandfonline.com |
| Enzymatic Synthesis | Employs enzymes as biocatalysts. researchgate.netthe-innovation.org | High selectivity and efficiency, mild reaction conditions, environmentally friendly. researchgate.netthe-innovation.org |
| Novel Reagents/Catalysts | Development of new chemical tools for fluorination. diva-portal.orgdoi.org | Improved reaction scope and efficiency. diva-portal.orgdoi.org |
Exploration of New Application Domains in Functional Materials
The unique properties of fluorinated compounds make them attractive for applications in materials science. researchgate.netpubcompare.ai The introduction of fluorine atoms can enhance thermal stability, influence electronic properties, and improve metabolic stability in biologically active molecules. the-innovation.orgthe-innovation.orgijcrt.org While specific applications for this compound are still emerging, its structural motifs suggest potential in several areas.
One area of interest is in the development of liquid crystals. smolecule.com Fluorinated groups are known to influence the mesomorphic properties of liquid crystal materials, which are essential for display technologies. smolecule.com Derivatives of benzyloxy-difluorobenzene have been investigated as components in liquid crystal formulations. smolecule.com
Furthermore, fluorinated aromatic compounds are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. ljmu.ac.uk The electronic effects of fluorine can be tuned to create materials with specific semiconducting or fluorescent properties. ljmu.ac.uk The benzyloxy group in this compound could also play a role in modifying the self-assembly and processing characteristics of such materials. smolecule.com
The compound and its derivatives could also serve as building blocks for creating more complex functional materials, including polymers and coatings with enhanced properties. smolecule.com
Advanced Derivatization Strategies for Enhanced Selectivity and Versatility
The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives with tailored properties. Advanced derivatization strategies focus on achieving high selectivity and versatility in these transformations.
The benzyloxy group can be selectively cleaved to reveal a phenol (B47542), which can then undergo a variety of reactions. This deprotection step is a common strategy in the synthesis of pharmaceutical intermediates. The fluorine atoms on the benzene (B151609) ring can also be substituted through nucleophilic aromatic substitution, although this can be challenging and requires specific reaction conditions.
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. ljmu.ac.uk This method, often used in combination with other reactions like Negishi cross-coupling, allows for the introduction of various substituents at specific positions. ljmu.ac.uk Such strategies have been used to synthesize complex heterocyclic structures from fluorinated precursors. ljmu.ac.uk
The development of new catalytic systems is crucial for achieving selective C-H functionalization, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to derivatization. unipv.it
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Products |
| Deprotection | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2,3-Difluorophenol (B1222669) |
| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted difluorobenzene derivatives |
| Ortho-lithiation/Functionalization | Organolithium reagents followed by electrophiles | Regioselectively functionalized derivatives ljmu.ac.uk |
| Cross-Coupling Reactions | Palladium or other transition metal catalysts | Biaryl compounds and other complex structures |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with the potential to significantly accelerate the design and synthesis of new compounds. pubcompare.aiacs.org These computational approaches can be applied to various aspects of the research and development pipeline for molecules like this compound.
In the realm of compound design, ML models can be trained on large datasets of chemical structures and their properties to predict the characteristics of novel, untested molecules. ijcrt.orgacs.orgacs.org This allows for the virtual screening of large compound libraries to identify candidates with desired properties, such as improved thermal stability or specific biological activity. ijcrt.orgacs.org For instance, artificial neural networks have been used to model the thermal stability of benzene derivatives. ijcrt.org
AI is also being used to aid in the planning of synthetic routes. researchgate.netfrontiersin.org By analyzing vast amounts of reaction data from the chemical literature, AI tools can suggest optimal reaction pathways, predict reaction outcomes, and even help in the design of experiments. pubcompare.aifrontiersin.org This can lead to more efficient and successful synthetic campaigns. Reinforcement learning, a type of ML, is particularly suited for exploring chemical space and designing molecules with desired properties, even when large datasets are not available. acs.org
The integration of AI with automated synthesis platforms, such as robotic flow chemistry systems, represents a significant leap forward in the autonomous discovery and creation of new molecules. frontiersin.org This combination of technologies has the potential to revolutionize the way chemical synthesis is performed, making it faster, more efficient, and more data-driven. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
